

"Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate*

Cat. No.: B166727

[Get Quote](#)

An In-depth Technical Guide to Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Key Heterocyclic Building Block

Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate, identified by CAS Number 127919-28-2, is a substituted oxazole derivative that represents a valuable building block in modern medicinal chemistry and materials science.^{[1][2]} The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals, valued for its rigid planar structure and its ability to participate in hydrogen bonding and π -stacking interactions. The specific substitution pattern of this compound—featuring a 4-chlorophenyl group at the 5-position and an ethyl carboxylate at the 4-position—provides chemists with versatile synthetic handles for further molecular elaboration. This guide offers a detailed examination of its core physical and chemical properties, a plausible synthetic workflow, and its relevance in contemporary research, particularly in the development of targeted therapeutics.

Part 1: Core Physicochemical and Structural Characteristics

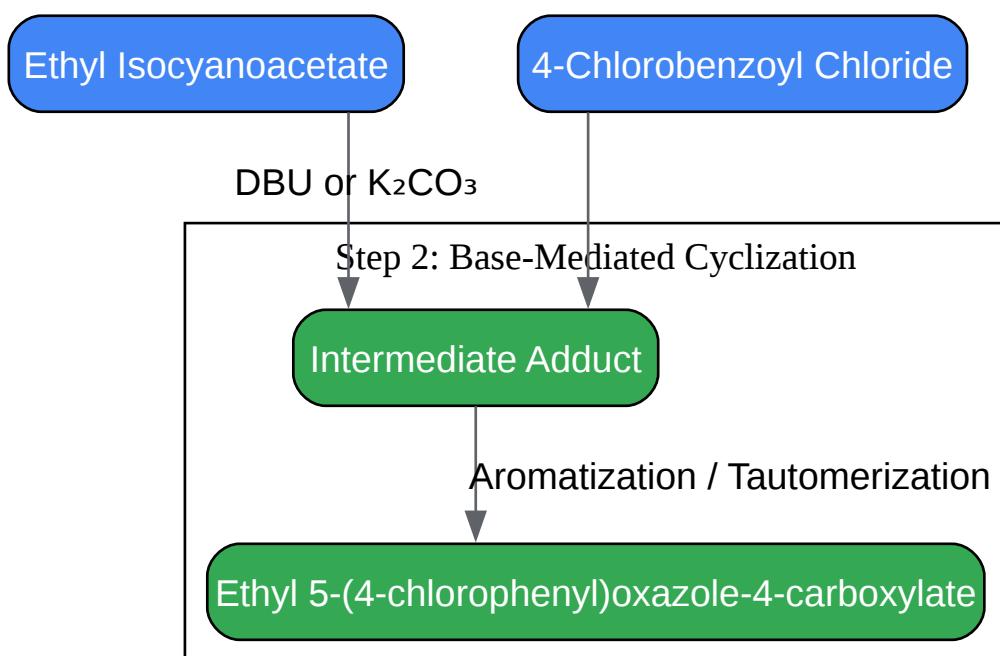
Understanding the fundamental properties of a chemical entity is paramount for its effective use in any research or development setting. These characteristics govern its solubility, reactivity, and handling requirements.

Structural and Identity Data

Property	Value	Source(s)
CAS Number	127919-28-2	[1] [2]
Molecular Formula	C ₁₂ H ₁₀ CINO ₃	[2]
Molecular Weight	251.7 g/mol	[2]
Canonical SMILES	CCOC(=O)C1=C(N=CO1)C2=CC=C(C=C2)Cl	
InChI Key	Not readily available in search results.	

Physical Properties

Property	Value	Source(s)
Appearance	Typically a solid. Purity is commercially available at $\geq 95\text{-}98\%$.	[2] [3]
Melting Point	Not explicitly available in search results.	
Boiling Point	Not explicitly available in search results.	
Solubility	Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with limited solubility in water due to its aromatic and ester functionalities.	
Storage	Store at room temperature or long-term in a cool, dry place.	[2] [3]


Part 2: Synthesis and Reactivity Profile

The synthesis of substituted oxazoles is a well-established field in organic chemistry. While the exact protocol for this specific molecule is not detailed in the provided search results, a highly plausible and common synthetic route can be constructed based on established methodologies for similar structures, such as the Robinson-Gabriel synthesis or related cyclization reactions.

Plausible Synthetic Workflow: A Mechanistic Perspective

The construction of the 5-aryl-oxazole-4-carboxylate core can be efficiently achieved via the cyclization of an N-acyl amino ester precursor. The choice of starting materials is critical; in this case, the synthesis would logically begin with a derivative of the amino acid serine or a related α -hydroxy- β -amino acid ester, which provides the necessary C-N-C backbone for the oxazole ring.

The workflow below illustrates a logical synthetic pathway. The key transformation is the intramolecular cyclodehydration, a reaction that forms the oxazole ring. This step is often promoted by a dehydrating agent (like phosphorus oxychloride or sulfuric acid) which activates the amide carbonyl for nucleophilic attack by the hydroxyl group, followed by elimination of water to yield the aromatic ring.

[Click to download full resolution via product page](#)

Caption: A plausible synthetic workflow for **Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate**.

Experimental Protocol (Hypothetical):

- Reaction Setup: To a stirred solution of ethyl isocyanoacetate in an anhydrous aprotic solvent (e.g., Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen), a suitable non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added dropwise at 0°C.
- Acylation: 4-Chlorobenzoyl chloride is added slowly to the reaction mixture. The causality here is the generation of a nucleophilic carbanion from the ethyl isocyanoacetate, which then attacks the electrophilic carbonyl carbon of the acid chloride.

- **Cyclization & Workup:** The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The mechanism proceeds through an initial addition followed by an intramolecular cyclization and subsequent aromatization to form the stable oxazole ring.
- **Purification:** Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography on silica gel.

Part 3: Applications in Research & Drug Development

The true value of a molecule like **Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate** lies in its application as a versatile intermediate.

- **Scaffold for Medicinal Chemistry:** Oxazole derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^[4] ^[5] This compound serves as an excellent starting point for generating libraries of novel compounds for high-throughput screening. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a vector for attaching other pharmacophores.
- **Building Block for Protein Degraders:** This compound is explicitly categorized as a "Protein Degrader Building Block".^[2] This strongly suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. In this context, the molecule would be chemically linked to a ligand for an E3 ubiquitin ligase and a ligand for a target protein, creating a hetero-bifunctional molecule that induces the degradation of the target protein.

Part 4: Safety, Handling, and Regulatory Information

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. Every protocol must be a self-validating system, which includes a thorough understanding of a compound's hazards.

Hazard Identification and Precautionary Measures

The Globally Harmonized System (GHS) provides a clear framework for the hazards associated with this compound.

- GHS Pictogram: GHS07 (Exclamation Mark)[\[3\]](#)
- Signal Word: Warning[\[3\]](#)
- Hazard Statements:
 - H315: Causes skin irritation.[\[3\]](#)
 - H319: Causes serious eye irritation.[\[3\]](#)
 - H335: May cause respiratory irritation.[\[3\]](#)
- Precautionary Statements (Selected):
 - P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[\[3\]](#)
 - P280: Wear protective gloves, eye protection, and face protection.[\[3\]](#)
 - P302 + P352: IF ON SKIN: Wash with plenty of water.[\[3\]](#)
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[3\]](#)

Handling and Storage Protocol

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
- Personal Protective Equipment (PPE): Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is mandatory.
- Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.[\[3\]](#)
- Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations. The material can typically be handled by a licensed chemical

destruction facility.[\[6\]](#)

Conclusion

Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined structure, coupled with the versatile reactivity of its functional groups, makes it a valuable asset for medicinal chemists. From serving as a foundational scaffold for novel therapeutics to its specific application as a building block for targeted protein degraders, its utility is clear. A comprehensive understanding of its physicochemical properties, synthetic routes, and safety protocols, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory and beyond.

References

- CP Lab Safety: Ethyl 5-(4-chlorophenyl)
- PrepChem: Synthesis of ethyl 2-(4-chlorophenyl)
- MySkinRecipes: Ethyl 5-(4-nitrophenyl)
- National Center for Biotechnology Information (NCBI): Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [\[Link\]](#)
- National Center for Biotechnology Information (NCBI): Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- ResearchGate: (PDF)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [\[guidechem.com\]](#)
- 2. [calpaclab.com](#) [\[calpaclab.com\]](#)
- 3. 127919-28-2 Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate AKSci Z9375 [\[aksci.com\]](#)
- 4. Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate [\[myskinrecipes.com\]](#)
- 5. [biointerfaceresearch.com](#) [\[biointerfaceresearch.com\]](#)
- 6. [echemi.com](#) [\[echemi.com\]](#)

- To cite this document: BenchChem. ["Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate" physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166727#ethyl-5-4-chlorophenyl-oxazole-4-carboxylate-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com